molecular formula C27H50ClN B14703947 N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride CAS No. 25497-35-2

N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride

Cat. No.: B14703947
CAS No.: 25497-35-2
M. Wt: 424.1 g/mol
InChI Key: XMQRKORMVTTZRV-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N,N-trimethylamine with 1-bromoctadecane in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for quaternary ammonium compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.

Scientific Research Applications

N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

    Biology: Its surfactant properties make it useful in cell lysis and membrane studies.

    Medicine: It is explored for its antimicrobial properties, particularly in formulations for disinfectants and antiseptics.

    Industry: It is used in the formulation of detergents, fabric softeners, and other cleaning agents due to its ability to reduce surface tension.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to disruption and cell lysis. This makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-1-phenyldodecan-1-aminium chloride
  • N,N,N-Trimethyl-1-phenylhexadecan-1-aminium chloride

Uniqueness

Compared to similar compounds, N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong interaction with hydrophobic substances. This unique structure allows it to be more versatile in both industrial and scientific applications.

Properties

CAS No.

25497-35-2

Molecular Formula

C27H50ClN

Molecular Weight

424.1 g/mol

IUPAC Name

trimethyl(1-phenyloctadecyl)azanium;chloride

InChI

InChI=1S/C27H50N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-27(28(2,3)4)26-23-20-19-21-24-26;/h19-21,23-24,27H,5-18,22,25H2,1-4H3;1H/q+1;/p-1

InChI Key

XMQRKORMVTTZRV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C1=CC=CC=C1)[N+](C)(C)C.[Cl-]

Origin of Product

United States

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